1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene
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Overview
Description
1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H6ClF3N2O It is characterized by the presence of a chlorine atom, two amino groups, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-chloro-3-(trifluoromethoxy)benzene followed by reduction to introduce the amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds or other oxidized derivatives.
Reduction: Further reduction can modify the amino groups to other functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of amino and trifluoromethoxy groups can influence its binding affinity and specificity. Pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .
Comparison with Similar Compounds
- 1-Chloro-4-(trifluoromethoxy)benzene
- 1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene
Comparison: 1-Chloro-2,4-diamino-3-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of two amino groups in the 2 and 4 positions, along with the trifluoromethoxy group, provides a unique combination that can be exploited in various applications .
Properties
Molecular Formula |
C7H6ClF3N2O |
---|---|
Molecular Weight |
226.58 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethoxy)benzene-1,3-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-3-1-2-4(12)6(5(3)13)14-7(9,10)11/h1-2H,12-13H2 |
InChI Key |
HIQJTULAYILTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC(F)(F)F)N)Cl |
Origin of Product |
United States |
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